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Compound of Interest

5-Methoxyindole-3-
Compound Name:
carboxaldehyde

Cat. No. B080102

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxyindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of
a wide range of organic and pharmaceutical compounds, including those targeting neurological
disorders due to its structural similarity to serotonin.[1] Its unique structure, featuring a reactive
methoxy group, makes it a valuable building block in medicinal chemistry for creating novel
bioactive molecules with potential anti-cancer and anti-inflammatory properties.[1] Accurate
and robust analytical characterization is essential to ensure the identity, purity, and quality of 5-
Methoxyindole-3-carboxaldehyde for use in research and drug development. This document
provides detailed protocols for its characterization using various chromatographic and
spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methoxyindole-3-carboxaldehyde is
presented below. The compound typically appears as a yellowish to beige or reddish crystalline
powder.[1][2][3]
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Property Value Reference

CAS Number 10601-19-1 [11[2][4]

Molecular Formula C10HaNO2 [1][2][4]

Molecular Weight 175.18 g/mol [41[5]
Yellowish to reddish crystalline

Appearance [1][2]
powder

Melting Point 179 -186 °C [1][2]14]

- Insoluble in water; Soluble in

Solubility [6]
methanol

Purity (Typical) >98% (HPLC), 298.5% (GC) [11[2]

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of 5-Methoxyindole-3-
carboxaldehyde and identifying any related impurities.

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive
compounds like 5-Methoxyindole-3-carboxaldehyde. Commercial grades of this compound
often specify a purity of 298% as determined by HPLC.[1]

Experimental Protocol:

o Sample Preparation: Accurately weigh and dissolve 1 mg of 5-Methoxyindole-3-
carboxaldehyde in 10 mL of methanol to prepare a 100 pg/mL stock solution.

e Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 um particle size).

o Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v)
containing 0.1% formic acid.
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o Flow Rate: 1.0 mL/min.

o Injection Volume: 10 pL.

o Detection: UV detection at 254 nm.
o Column Temperature: 30 °C.

» Data Analysis: Calculate the purity by determining the area percentage of the principal peak
relative to the total peak area in the chromatogram.

Sample Preparation HPLC Analysis Data Processing
Weigh 1 mg Sample —| Dissolve in 10 mL Methanol M Inject 10 pL into HPLC }—> UV Detection at 254 nm H Integrate Peak Areas [—#| Calculate Purity %

Click to download full resolution via product page

Workflow for HPLC purity analysis.

Expected Data:

Parameter Expected Value

Retention Time (¢ R) Dependent on specific system, but expected to
etention Time
- be a single major peak.

Purity >98%

GC-MS is a powerful technique for identifying and quantifying volatile compounds. It provides
information on both the retention time and the mass spectrum, confirming the compound's
identity via its fragmentation pattern.

Experimental Protocol:

o Sample Preparation: Prepare a 1 mg/mL solution of 5-Methoxyindole-3-carboxaldehyde in
a suitable solvent like methanol or dichloromethane.
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e Instrumentation: A GC system coupled to a Mass Selective Detector (MSD) with an electron
ionization (EI) source.[7][8]

e GC Conditions:

o Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 pm film thickness) or
equivalent.[8]

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
o Inlet Temperature: 280 °C.[8]
o Injection Volume: 1 pL (split mode, e.g., 10:1).

o Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to
280 °C and hold for 10 minutes.

e MS Conditions:
o lon Source: Electron lonization (El) at 70 eV.[8]
o Source Temperature: 230 °C.[8]
o Mass Range: Scan from m/z 40 to 550.[8]

o Data Analysis: Identify the peak corresponding to 5-Methoxyindole-3-carboxaldehyde.
Confirm its identity by comparing the acquired mass spectrum with a reference library. The
molecular ion peak is expected at m/z 175.[5]
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Prepare 1 mg/mL Solution

'

Inject into GC

'

Separation on Capillary Column

'

Elution into MS

'

Electron lonization (70 eV)

'

Mass Analysis (m/z 40-550)

'

Compare Spectrum to Library

Click to download full resolution via product page

General workflow for GC-MS analysis.

Expected Data:

Parameter Expected Value
Molecular lon (M+) m/z 175
Key Fragments m/z 174, 132
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Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of
functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule, confirming the precise structure of 5-Methoxyindole-3-carboxaldehyde.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
o Data Acquisition: Acquire *H NMR and 13C NMR spectra.

o Data Analysis: Process the spectra (Fourier transform, phase correction, baseline
correction). Integrate the *H NMR signals and assign the chemical shifts for both *H and 13C
spectra based on the known structure.

Structure of 5-Methoxyindole-3-carboxaldehyde.

Expected Data (in DMSO-de):

Chemical Shift (9,

'H NMR Multiplicity Assignment
ppm)

H-N1 ~12.1 broad s NH

H-Aldehyde ~9.9 s CHO

H-2 ~8.2 s Ar-H

H-4 ~7.9 d Ar-H

H-7 ~7.4 d Ar-H

H-6 ~6.9 dd Ar-H

OCHs ~3.8 S Methoxy
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3C NMR Chemical Shift (6, ppm) Assignment
Cc=0 ~185.0 Aldehyde C=0
C-5 ~156.0 Ar-C (with OCHs)
C-7a ~137.0 Ar-C

C-2 ~130.0 Ar-C

C-3a ~125.0 Ar-C

C-4, C-6, C-7 ~100-115 Ar-C

c-3 ~118.0 Ar-C (with CHO)
OCHs ~55.5 Methoxy C

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Experimental Protocol:

o Sample Preparation: Use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of
dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using
a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[5]

e Instrumentation: An FTIR spectrometer.

o Data Acquisition: Record the spectrum, typically from 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.
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Mix Sample with KBr

'

Press into Pellet

'

Place in FTIR Spectrometer

'

Acquire Spectrum (4000-400 cm~1)

'

Identify Functional Group Peaks

Click to download full resolution via product page

Workflow for FTIR analysis via KBr pellet.

Expected Data:

Wavenumber (cm~—2) Vibration Type Functional Group
~3150 N-H Stretch Indole N-H

~3050 C-H Stretch Aromatic C-H

~2830, ~2730 C-H Stretch (Fermi doublet) Aldehyde C-H

~1660 C=0 Stretch Conjugated Aldehyde C=0
~1580, ~1480 C=C Stretch Aromatic Ring

~1220 C-O Stretch Aryl-O (Methoxy)
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UV-Vis spectroscopy provides information on the electronic transitions within the molecule,
which is characteristic of its conjugated system.

Experimental Protocol:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 ug/mL) in a UV-grade
solvent, such as methanol or ethanol.

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the absorbance of the solution from 200 to 400 nm using the solvent
as a blank.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (A_max).

Prepare Dilute Solution in Methanol

Use Methanol as Blank Scan Sample from 200-400 nm

ldentify Amax

Click to download full resolution via product page

Protocol for UV-Vis spectroscopic analysis.

Expected Data:

Parameter Expected Value (in Methanol)

Expected to show strong absorption bands
A_max characteristic of the indole chromophore,

typically in the 220-320 nm range.
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Conclusion:

The analytical methods outlined in this document provide a comprehensive framework for the
characterization of 5-Methoxyindole-3-carboxaldehyde. The combination of chromatographic
techniques (HPLC, GC-MS) confirms the purity and identity, while spectroscopic methods
(NMR, FTIR, UV-Vis) provide unambiguous structural elucidation and functional group
verification. Adherence to these protocols will ensure the quality and consistency of 5-
Methoxyindole-3-carboxaldehyde used in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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